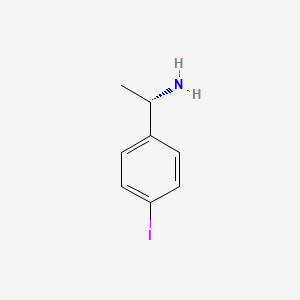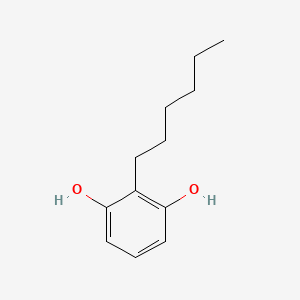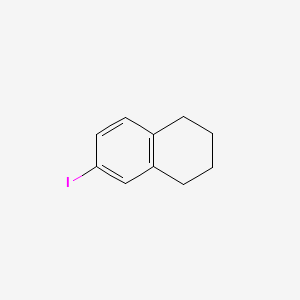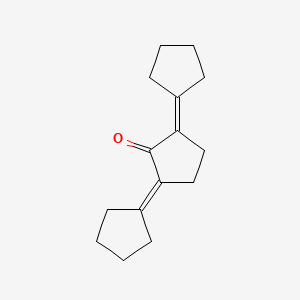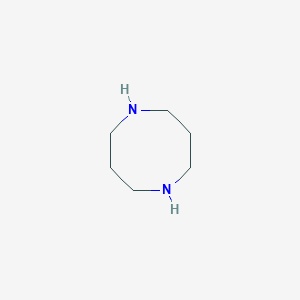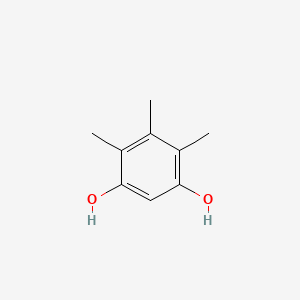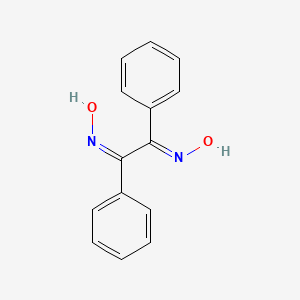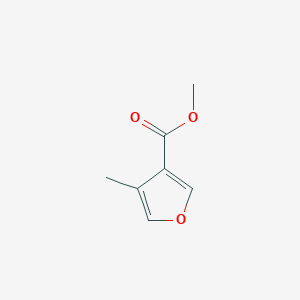
Methyl 4-methylfuran-3-carboxylate
説明
Molecular Structure Analysis
Methyl 4-methylfuran-3-carboxylate has a furan ring with a methyl group at the 4-position and a carboxylate group at the 3-position. The molecular formula is C7H8O3 .Chemical Reactions Analysis
The compound can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can undergo Michael additions, intramolecular nucleophilic additions, and ring-opening reactions to form diverse furan derivatives .科学的研究の応用
Synthesis and Transformation
Methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate has been synthesized through a process involving the condensation of 3-acetyl-4-methylfurazan with diethyl oxalate, followed by treatment with hydrazine. This compound is then nitrated to produce 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid. The amide of this acid is used in Hofmann rearrangement to yield various derivatives, demonstrating the compound's role in complex chemical synthesis (Kormanov et al., 2017).
Functionalized Derivatives
Research has shown that methyl tetrahydrofuran-3-carboxylates or their 5-oxo analogues can be obtained via a sequence of reactions starting from cyclopropanes. This process includes deprotonation, addition of carbonyl compounds, ring cleavage, and either reductive or oxidative work-up, illustrating the compound's utility in creating functionally diverse derivatives (Brückner & Reissig, 1985).
Multi-component Reaction Strategy
Methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates have been synthesized using a multi-component reaction strategy, involving the addition of an isocyanide to 4-oxo-2-butynoate in the presence of an aldehyde. This process highlights the compound's role in regioselective synthesis and its applications in organic chemistry (Huynh et al., 2014).
Phosphorylation and Alkylation
Ethyl 5-isobutyl-2-methylfuran-3-carboxylate has been studied for its reactions with various reagents, including trimethyl phosphite and sodium diethyl phosphite. These reactions have demonstrated the compound's potential in phosphorylation and alkylation, important processes in organic synthesis (Pevzner, 2003).
作用機序
特性
IUPAC Name |
methyl 4-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMYLHEKBBUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



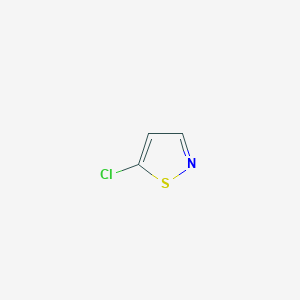
![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)
